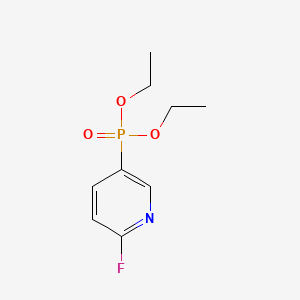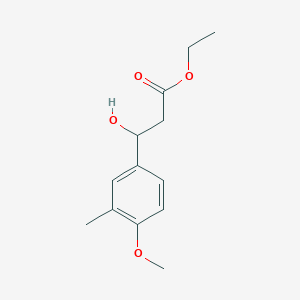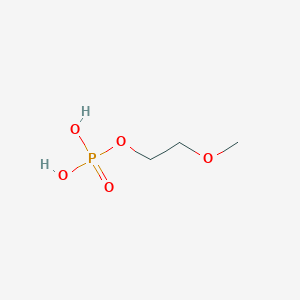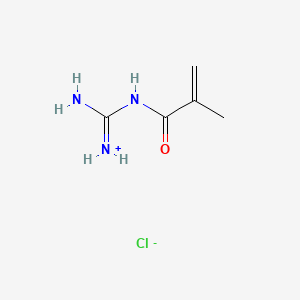![molecular formula C13H22N2O4 B13688434 Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate](/img/structure/B13688434.png)
Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate is a compound that belongs to the class of Boc-protected amino acids The Boc group, or tert-butoxycarbonyl group, is commonly used in organic synthesis to protect amine functionalities during chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate typically involves the protection of the amino group with a Boc group. The process begins with the reaction of 2-cyanoethylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the Boc-protected amine. The next step involves the esterification of the resulting compound with methyl butanoate under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate undergoes several types of chemical reactions, including:
Hydrolysis: The Boc group can be removed under acidic conditions, leading to the formation of the free amine.
Substitution: The cyano group can undergo nucleophilic substitution reactions.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for the cyano group.
Major Products Formed
Hydrolysis: Free amine.
Substitution: Substituted amine derivatives.
Reduction: Primary amine.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions.
Medicine: Potential use in drug development as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate primarily involves the protection of the amino group. The Boc group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions at other functional groups in the molecule. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(tert-Butoxycarbonyl)ethanolamine: Another Boc-protected amine used in organic synthesis.
tert-Butyl N-(2-hydroxyethyl)carbamate: Similar in structure but with a hydroxyl group instead of a cyano group.
Uniqueness
Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate is unique due to the presence of both a Boc-protected amine and a cyano group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in synthetic chemistry .
Eigenschaften
Molekularformel |
C13H22N2O4 |
|---|---|
Molekulargewicht |
270.32 g/mol |
IUPAC-Name |
methyl 2-[2-cyanoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate |
InChI |
InChI=1S/C13H22N2O4/c1-6-10(11(16)18-5)15(9-7-8-14)12(17)19-13(2,3)4/h10H,6-7,9H2,1-5H3 |
InChI-Schlüssel |
BSQRZDJGLVDZPC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)OC)N(CCC#N)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[3-(tert-Butyl)phenyl]trimethylsilane](/img/structure/B13688404.png)
![6-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]-3,4-diphenyl-2-propylisoquinolin-2-ium Tetrafluoroborate](/img/structure/B13688412.png)

![(R)-2-[3-(1-Aminoethyl)phenyl]-2,2-difluoroethanol](/img/structure/B13688433.png)


